PEG8 Spacer Length Balances Solubility and Flexibility Versus Shorter PEG4 and PEG6 Linkers
Azido-PEG8-NHBoc incorporates an eight-unit PEG spacer, which provides enhanced solubility and flexibility compared to shorter analogs. While a PEG4 spacer (4 units) is often insufficient to overcome steric hindrance between two large biomolecules, a PEG8 spacer (8 units) significantly increases the likelihood of forming a ternary complex in systems like PROTACs . The longer PEG8 chain (approximate extended length ~30 Å) also increases the compound's hydrophilicity, contributing to a reported solubility of >50 mg/mL in DMSO and >10 mg/mL in DMF . In contrast, analogous PEG4 linkers often exhibit lower solubility in aqueous buffers and organic solvents due to a reduced hydrophilic polymer segment .
| Evidence Dimension | Linker Length and Solubility |
|---|---|
| Target Compound Data | 8 PEG units; >50 mg/mL (DMSO), >10 mg/mL (DMF) |
| Comparator Or Baseline | PEG4 linkers (e.g., Azido-PEG4-amine); 4 PEG units; Lower solubility reported |
| Quantified Difference | Approximately 2x longer spacer and significantly higher solubility in common organic solvents. |
| Conditions | Solubility in DMSO and DMF as per vendor datasheets. |
Why This Matters
The PEG8 spacer offers a proven balance of length and solubility that is often critical for successful bioconjugation in complex systems, reducing the risk of precipitation or steric hindrance encountered with shorter linkers.
